molecular formula C9H11ClN2 B3363451 3-Chloro-5-pyrrolidin-2-yl-pyridine CAS No. 1025976-52-6

3-Chloro-5-pyrrolidin-2-yl-pyridine

Cat. No. B3363451
M. Wt: 182.65 g/mol
InChI Key: YEMCOBNEQWNDEO-UHFFFAOYSA-N
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Description

3-Chloro-5-pyrrolidin-2-yl-pyridine is a chemical compound with the molecular formula C9H13Cl3N2. . The IUPAC name for this compound is 3-chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-pyrrolidin-2-yl-pyridine is characterized by a five-membered pyrrolidine ring attached to a pyridine ring. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The InChI code for this compound is 1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H .


Physical And Chemical Properties Analysis

3-Chloro-5-pyrrolidin-2-yl-pyridine is an off-white solid . It has a molecular weight of 255.57 . .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Agrochemicals and Medicinal Compounds : The compound is a key intermediate in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable for preparing agrochemicals or medicinal compounds. This synthesis demonstrates the compound's utility in creating structurally diverse and biologically active molecules (Ghelfi et al., 2003).

  • Pyrrolidines Chemistry : Pyrrolidines, including those derived from 3-Chloro-5-pyrrolidin-2-yl-pyridine, have significant biological effects and applications in medicine and industry, such as in dyes and agrochemical substances. The study of their chemistry is crucial for advancing both scientific knowledge and practical applications (Żmigrodzka et al., 2022).

Material Science Applications

  • Conducting Films : Polypyrroles, which can be derived from pyrrolidin-2-yl-pyridine derivatives, form highly stable and electrically conducting films. These materials are of significant interest for their potential in electronic and optoelectronic devices. The extensive delocalization of electrons in pyrrole systems contributes to their unique electronic properties (Anderson & Liu, 2000).

Analytical Chemistry Applications

  • Analytical Characterization of Substituted Cathinones : The compound is relevant in the study of pyrrolidinyl substituted cathinones, where it serves as a model for understanding the analytical properties and fragmentation patterns of novel psychoactive substances. This research aids in the identification and regulation of these compounds (Qian et al., 2017).

Catalysis and Organic Reactions

  • Catalyst Development : Chloro-pyrrolidinyl-pyridines serve as ligands in the development of novel catalysts for organic reactions. Their unique structural features enable them to facilitate a variety of catalytic processes, including those that involve transition metals and lead to the formation of complex organic molecules (Wang et al., 2019).

properties

IUPAC Name

3-chloro-5-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMCOBNEQWNDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-pyrrolidin-2-yl-pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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